molecular formula C13H10BrN3O4 B1683915 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea CAS No. 182498-32-4

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Cat. No. B1683915
Key on ui cas rn: 182498-32-4
M. Wt: 352.14 g/mol
InChI Key: MQBZVUNNWUIPMK-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea was prepared from 2-hydroxy 4-nitro aniline (500 mg, 3.24 mmol) and 2-bromophenyl isocyanate (3.24 mmol) according to the procedure in General Method B. The product was purified by dilution with methylene chloride and precipitation with hexanes. Filtering afforded the title compound (530 mg, 47%). EI-MS m/z 350 (M−H)−
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]=[C:20]=[O:21]>>[OH:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH:4][C:20]([NH:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[Br:12])=[O:21]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
3.24 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by dilution with methylene chloride and precipitation with hexanes
FILTRATION
Type
FILTRATION
Details
Filtering

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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